molecular formula C10H17N3O2S B13910457 N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide

Cat. No.: B13910457
M. Wt: 243.33 g/mol
InChI Key: OFRRWRLPFWBNDS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide is a chemical compound with the molecular formula C10H19N3O2S It is known for its unique structure, which includes a pyridine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method includes the reaction of N,N-dimethylamine with 2-(pyridin-2-ylmethyl)amine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize production yield .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide stands out due to its unique combination of a pyridine ring and a sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3

InChI Key

OFRRWRLPFWBNDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC=N1

Origin of Product

United States

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